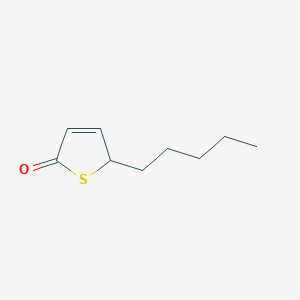
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is a complex organic compound known for its unique structural properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- typically involves the cyclization of linear polyethers. The reaction conditions often require the presence of a strong base, such as sodium hydride, and an appropriate solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a phase transfer catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or azides.
Aplicaciones Científicas De Investigación
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport mechanisms across biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various cations.
Industry: Utilized in the separation and purification of metal ions from industrial waste streams.
Mecanismo De Acción
The mechanism of action of 1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- involves the formation of stable complexes with cations. The ether groups in the compound’s structure provide lone pairs of electrons that can coordinate with metal ions, forming a stable complex. This complexation ability is crucial for its applications in ion transport and separation processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane: Another crown ether with a similar structure but different ring size.
1,4,7,10,13,16-Hexaoxacyclooctadecane: A larger crown ether with six ether groups in the ring.
Uniqueness
1,4,7,10,13-Pentaoxacyclohexadecane, 15-(2-phenyl-1,3-dioxan-5-yl)- is unique due to the presence of the 2-phenyl-1,3-dioxan-5-yl group, which imparts additional stability and specificity in its complexation behavior. This makes it particularly useful in applications requiring selective ion binding and transport.
Propiedades
Número CAS |
109773-61-7 |
|---|---|
Fórmula molecular |
C21H32O7 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
15-(2-phenyl-1,3-dioxan-5-yl)-1,4,7,10,13-pentaoxacyclohexadecane |
InChI |
InChI=1S/C21H32O7/c1-2-4-18(5-3-1)21-27-16-20(17-28-21)19-14-25-12-10-23-8-6-22-7-9-24-11-13-26-15-19/h1-5,19-21H,6-17H2 |
Clave InChI |
DXAINIHSRPGJAM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCC(COCCOCCO1)C2COC(OC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

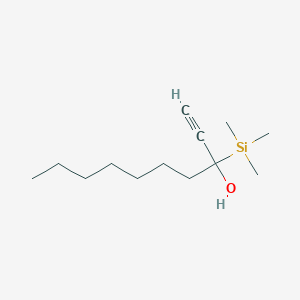

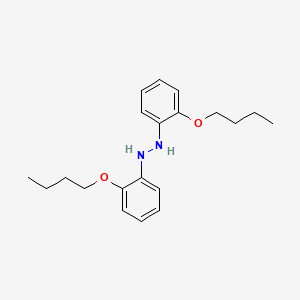
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
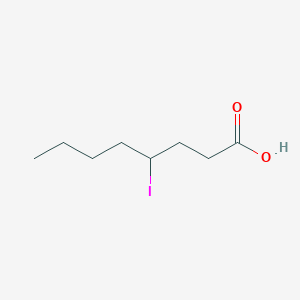
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
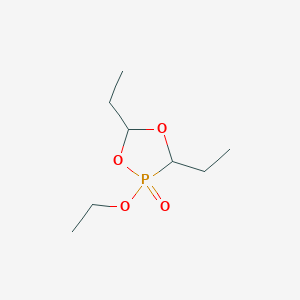
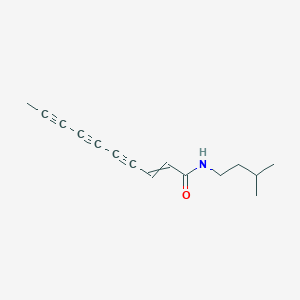
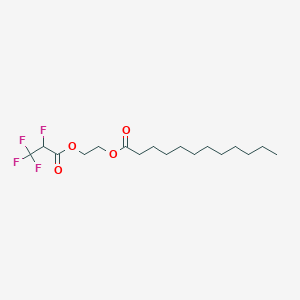
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
